molecular formula C33H54O8 B081034 Asparagoside A CAS No. 14835-43-9

Asparagoside A

Cat. No.: B081034
CAS No.: 14835-43-9
M. Wt: 578.8 g/mol
InChI Key: ZNEIIZNXGCIAAL-UHFFFAOYSA-N
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Description

Asparagoside A: is a naturally occurring steroidal saponin. It is a glycoside derivative of spirostan, a type of steroid with a spiroketal structure. This compound is found in various plant species, particularly those belonging to the Liliaceae family. It is known for its potential biological activities, including anti-inflammatory, anticancer, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asparagoside A typically involves the glycosylation of spirostanol derivatives. The process begins with the preparation of the spirostanol aglycone, which is then subjected to glycosylation using a suitable glycosyl donor, such as a protected glucose derivative. The reaction is often catalyzed by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The final product is obtained after deprotection of the glycosyl moiety.

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Asparagoside A can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction of the compound can result in the conversion of ketone or aldehyde groups back to hydroxyl groups.

    Substitution: The glycosidic bond in this compound can be subjected to substitution reactions, where the glucose moiety is replaced by other sugar derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Glycosyl donors like acetylated glucose derivatives and catalysts like TMSOTf are used.

Major Products:

    Oxidation: Formation of spirostanone derivatives.

    Reduction: Regeneration of spirostanol derivatives.

    Substitution: Formation of various glycoside derivatives with different sugar moieties.

Scientific Research Applications

Chemistry: Asparagoside A is used as a starting material for the synthesis of other steroidal saponins and glycosides. It serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

Biology: In biological research, this compound is studied for its potential anti-inflammatory and anticancer properties. It is used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for inflammatory diseases and certain types of cancer. Its antifungal properties are also being explored for the development of new antifungal drugs.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of steroidal drugs. It is also used in the formulation of dietary supplements and herbal medicines due to its bioactive properties.

Mechanism of Action

The mechanism of action of Asparagoside A involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors involved in inflammation and cell proliferation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

    (3β,5β,25R)-Spirostan-3-yl β-D-glucopyranoside: Another glycoside derivative of spirostan with similar biological activities.

    Diosgenin: A steroidal sapogenin that serves as a precursor for the synthesis of various steroidal drugs.

    Hecogenin: A steroidal sapogenin with anti-inflammatory and anticancer properties.

Uniqueness: Asparagoside A is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Its ability to modulate multiple molecular targets makes it a versatile compound for various scientific and medical applications.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEIIZNXGCIAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asparagoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14835-43-9
Record name Asparagoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 247 °C
Record name Asparagoside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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